3-Methyl-1,2,4-oxadiazole-5-carbaldehyde CAS 944906-02-9 properties
3-Methyl-1,2,4-oxadiazole-5-carbaldehyde CAS 944906-02-9 properties
An In-depth Technical Guide to 3-Methyl-1,2,4-oxadiazole-5-carbaldehyde (CAS 944906-02-9)
Introduction: The Strategic Value of a Heterocyclic Aldehyde
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention from the medicinal chemistry community.[1] It is recognized as a privileged structural motif and a versatile bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[2] This scaffold is at the core of numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[3][4] The clinical relevance of this heterocycle is underscored by its presence in the FDA-approved drug Ataluren, used for the treatment of muscular dystrophy.[3]
3-Methyl-1,2,4-oxadiazole-5-carbaldehyde is a bifunctional synthetic building block of considerable interest. It combines the stable, biologically relevant 1,2,4-oxadiazole core with a synthetically versatile carbaldehyde group. The methyl group at the 3-position provides a simple, stable substitution, while the aldehyde at the 5-position serves as a reactive handle for extensive chemical elaboration. This strategic combination allows for the straightforward introduction of the 3-methyl-1,2,4-oxadiazole moiety into larger, more complex molecules, making it an invaluable tool for constructing compound libraries in drug discovery programs.[5]
Physicochemical Properties
A summary of the key physicochemical properties for 3-Methyl-1,2,4-oxadiazole-5-carbaldehyde is provided below. This data is essential for planning synthetic operations, ensuring appropriate storage, and understanding the compound's physical behavior.
| Property | Value | Source(s) |
| CAS Number | 944906-02-9 | [6][7] |
| Molecular Formula | C₄H₄N₂O₂ | [6] |
| Molecular Weight | 128.09 g/mol | Calculated |
| Appearance | Data not available (typically a solid) | |
| Solubility | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Synthesis and Mechanistic Insights
The proposed synthesis involves the coupling of acetamidoxime with a suitable two-carbon aldehyde equivalent, such as 2,2-diethoxyacetic acid, followed by deprotection and cyclization.
Caption: Proposed synthetic workflow for 3-Methyl-1,2,4-oxadiazole-5-carbaldehyde.
Experimental Protocol (Proposed)
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Activation and Coupling: To a stirred solution of 2,2-diethoxyacetic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq). The use of these coupling agents is critical as they react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.
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Stir the mixture for 30 minutes to ensure complete activation of the carboxylic acid.
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Add acetamidoxime (1.0 eq) to the reaction mixture. The nitrogen of the oxime group attacks the activated carbonyl, displacing the EDC byproduct to form the key O-acyl amidoxime intermediate.
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Allow the reaction to warm to room temperature and stir for 12-18 hours until completion, as monitored by Thin Layer Chromatography (TLC).
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Workup and Isolation of Intermediate: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude O-acyl amidoxime intermediate can be purified by column chromatography or used directly in the next step.
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Cyclization and Deprotection: Dissolve the isolated intermediate in a high-boiling solvent such as toluene or xylene. Heat the mixture to reflux (typically 110-140 °C) for 4-8 hours. The thermal energy promotes the intramolecular cyclodehydration, where the amide nitrogen attacks the oxime carbon, eliminating a molecule of water to form the 1,2,4-oxadiazole ring.
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After cooling, concentrate the solvent in vacuo. To the residue, add a solution of dilute aqueous acid (e.g., 1M HCl) and stir at room temperature. This step hydrolyzes the acetal protecting group to reveal the final aldehyde functionality.
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Final Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The final product, 3-Methyl-1,2,4-oxadiazole-5-carbaldehyde, can be purified by silica gel column chromatography.
Spectroscopic Profile
Structural elucidation of the target compound relies on a combination of spectroscopic techniques.[8] While experimental data is not publicly available, a predicted spectral profile can be constructed based on the known properties of the 1,2,4-oxadiazole ring and aldehyde functional groups.[9][10]
| Technique | Predicted Data and Interpretation |
| ¹H NMR | δ ~9.9-10.1 ppm (singlet, 1H, -CH O): The aldehyde proton is highly deshielded and appears as a characteristic singlet far downfield.δ ~2.5-2.7 ppm (singlet, 3H, -CH ₃): The methyl protons attached to the heterocyclic ring appear as a sharp singlet. |
| ¹³C NMR | δ ~185-190 ppm (C HO): The aldehyde carbonyl carbon is significantly downfield.δ ~165-175 ppm (Oxadiazole C 5-CHO): The carbon of the oxadiazole ring attached to the aldehyde.δ ~160-170 ppm (Oxadiazole C 3-CH₃): The carbon of the oxadiazole ring attached to the methyl group.[9]δ ~10-15 ppm (C H₃): The methyl carbon appears in the typical aliphatic region. |
| IR Spectroscopy | ν ~1700-1715 cm⁻¹ (C=O stretch): Strong, sharp absorption characteristic of an aromatic aldehyde.ν ~1600-1650 cm⁻¹ (C=N stretch): Absorption corresponding to the endocyclic C=N bonds of the oxadiazole ring.[10]ν ~2720, 2820 cm⁻¹ (C-H stretch): Two weak bands characteristic of the aldehyde C-H bond (Fermi doublet).ν ~1000-1300 cm⁻¹ (C-O-C stretch): Bands associated with the oxadiazole ring framework.[10] |
| Mass Spec (EI) | M⁺ at m/z = 128: The molecular ion peak corresponding to the formula C₄H₄N₂O₂. |
Reactivity and Synthetic Utility
The synthetic power of 3-Methyl-1,2,4-oxadiazole-5-carbaldehyde lies in the reactivity of its aldehyde group. This functional group is a gateway to a vast array of chemical transformations, allowing for the diversification of the core structure into novel chemical entities for biological screening.
Caption: Key reaction pathways of the carbaldehyde functional group.
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This creates a new attachment point for amide bond formation, a cornerstone of medicinal chemistry.
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Reduction: Mild reducing agents such as sodium borohydride (NaBH₄) will selectively reduce the aldehyde to a primary alcohol. The resulting hydroxymethyl group can be used in ether or ester synthesis.
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Reductive Amination: This is one of the most powerful reactions for library synthesis. The aldehyde reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by an agent like sodium triacetoxyborohydride (Na(OAc)₃BH) to yield a secondary or tertiary amine, respectively. This allows for the direct coupling of a vast array of amine-containing fragments.
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Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene. This transformation is fundamental for introducing carbon-carbon double bonds, which can serve as rigid linkers or be further functionalized.
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Other Condensations: The aldehyde can also participate in various condensation reactions, such as Knoevenagel or Henry reactions, to form more complex carbon skeletons.
Applications in Drug Discovery
Given the established importance of the 1,2,4-oxadiazole scaffold, this aldehyde is a strategic starting material for generating novel therapeutic candidates.[3][4] Its utility spans several areas:
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Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a valuable fragment for screening campaigns. If it shows weak binding to a biological target, the aldehyde group provides a predictable vector for fragment elaboration to achieve higher potency.
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Lead Optimization: In a lead optimization program, the aldehyde can be used to rapidly synthesize analogs of a hit compound. For example, a library of amines can be generated via reductive amination to probe the structure-activity relationship (SAR) of a specific pocket in a target protein.[3]
-
Combinatorial Chemistry: The straightforward reactivity of the aldehyde makes it an ideal substrate for parallel synthesis, enabling the rapid creation of hundreds or thousands of distinct compounds for high-throughput screening (HTS).
Safety and Handling
As a research chemical, 3-Methyl-1,2,4-oxadiazole-5-carbaldehyde must be handled with appropriate care, following standard laboratory safety protocols.
-
Hazard Classification: The compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[11] It may cause damage to organs (specifically the liver) through prolonged or repeated oral exposure. It is also considered harmful to aquatic life with long-lasting effects.[11]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear impervious gloves, chemical safety goggles, and a lab coat to prevent skin and eye contact.[12]
-
Handling Precautions: Avoid generating and inhaling dust. Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling.[11]
-
First Aid Measures:
-
If Swallowed: Rinse mouth and immediately make the victim drink water (two glasses at most). Call a POISON CENTER or doctor if you feel unwell.[11]
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Take off immediately all contaminated clothing and rinse skin with plenty of water.
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In Case of Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.
-
-
Fire and Spill Response: Use water spray, carbon dioxide (CO₂), or dry chemical foam for extinguishing fires.[13] In case of a spill, collect the material dry, avoiding dust generation, and dispose of it as hazardous waste. Prevent entry into drains and waterways.[11]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
References
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SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
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SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
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SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
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Safety Data Sheet - Angene Chemical. Angene Chemical.
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3-Methyl-1,2,4-oxadiazole-5-carbaldehyde - Pharmaffiliates. Pharmaffiliates.
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Aldrich 698202 - SAFETY DATA SHEET. (2025). Sigma-Aldrich.
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Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry.
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spectral data for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone (NMR, IR, Mass Spec) - Benchchem. BenchChem.
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A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Journal of Drug Delivery and Therapeutics.
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
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Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry.
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ChemScene: Building blocks | Bioactive small molecules. ChemScene.
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13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova.
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Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Naunyn-Schmiedeberg's Archives of Pharmacology.
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Exploiting the energetic potential of 1,2,4-oxadiazole derivatives: combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities. Dalton Transactions.
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Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.
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Thiocarbamoylimidates as Precursors of New 5‐Amino‐1,2,4‐Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters. ChemistryOpen.
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Use Of NMR And Other Spectroscopy Techniques In Heterocyclic Oxadiazole Derivatives Studies: A Review. International Journal of Photochemistry and Photochemical Research.
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